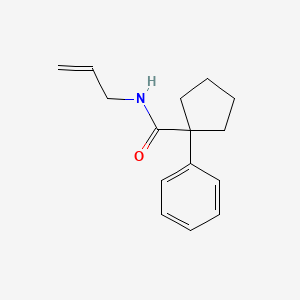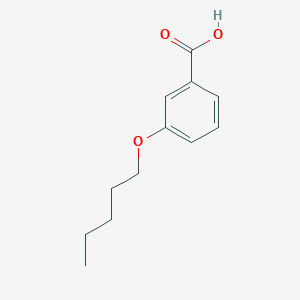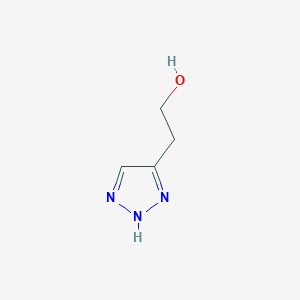
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine, ethoxy, and trifluoromethyl groups. This compound is notable for its unique structural features, which include a Z-configuration around the double bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the following steps:
Wittig Reaction: The initial step involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Bromination: The next step involves the selective bromination of the alkene using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted alkenes or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with fluorinated motifs.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive bromine and trifluoromethyl groups.
Mecanismo De Acción
The mechanism by which (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes or proteins, leading to covalent modification.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene: The E-isomer of the compound, differing in the configuration around the double bond.
2-Bromo-4,4-diethoxy-1,1,1-trifluorobutane: Lacks the double bond, resulting in different reactivity and properties.
4,4-Diethoxy-1,1,1-trifluorobut-2-ene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions in chemical and biological systems.
Propiedades
IUPAC Name |
(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZZCNJCOSATFL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C(F)(F)F)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(/C(F)(F)F)\Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)


![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)


